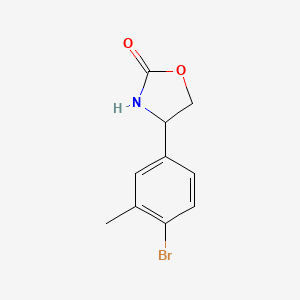
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry as chiral auxiliaries and intermediates in the synthesis of various pharmaceuticals .
Méthodes De Préparation
The synthesis of 4-(4-Bromo-3-methylphenyl)oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylphenyl isocyanate with an appropriate amino alcohol under controlled conditions . The reaction typically proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the oxazolidinone ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Analyse Des Réactions Chimiques
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, leading to bacterial cell death . The exact molecular pathways involved can vary depending on the specific biological target .
Comparaison Avec Des Composés Similaires
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid and tedizolid . While all these compounds share a common oxazolidinone core, they differ in their substituents and specific biological activities . For instance, linezolid and tedizolid are well-known for their potent antibacterial properties, whereas this compound is primarily used as a synthetic intermediate .
Similar Compounds
- Linezolid
- Tedizolid
- Cytoxazone
Propriétés
Formule moléculaire |
C10H10BrNO2 |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
4-(4-bromo-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-6-4-7(2-3-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13) |
Clé InChI |
CWPHHAXZRFBWTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2COC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















